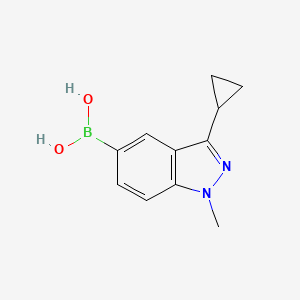

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is an organoboron compound with the molecular formula C11H13BN2O2. It is a boronic acid derivative that features a cyclopropyl group, a methyl group, and an indazole ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to handle and perform organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency .

化学反应分析

Types of Reactions

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reaction.

Solvents: THF, DMF, and other polar aprotic solvents are often used.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura cross-coupling, the major product is typically a biaryl compound or a more complex organic molecule .

科学研究应用

Medicinal Chemistry

Anticancer Activity

One of the primary applications of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is in the development of anticancer agents. The compound has been identified as a potential inhibitor of several kinases involved in cancer progression. For example, it has been utilized in the synthesis of thieno[3,2-d]pyrimidines, which act as Tpl2 kinase inhibitors, and pyridinyl benzonaphthyridinones, which target mTOR pathways critical for tumor growth and survival .

Structure-Activity Relationship Studies

The compound's structure allows for modifications that can enhance its biological activity. Studies have indicated that substituents at specific positions on the indazole ring can significantly affect potency against various cancer cell lines. For instance, derivatives with different alkyl or aryl groups have shown varying degrees of inhibition against targets like Aurora kinases, which are crucial in cell division and are often overexpressed in cancers .

Enzyme Inhibition

Research has highlighted the compound's ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune response modulation and tumor immune evasion. The inhibitory activity was linked to the compound's ability to interact with the enzyme's active site effectively .

Antimicrobial Properties

Recent studies have also explored the antimicrobial potential of indazole derivatives, including this compound. Some derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .

Synthetic Applications

Reactivity in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. It can be employed in Suzuki coupling reactions to form carbon-carbon bonds, facilitating the construction of complex organic molecules necessary for drug development . The boronic acid functionality allows for easy incorporation into various synthetic pathways.

Case Studies and Experimental Insights

| Study | Application | Findings |

|---|---|---|

| Gaikwad et al. (2022) | Antimicrobial Activity | Demonstrated significant antibacterial effects against multiple strains with specific MIC values reported. |

| Recent Review on Indazoles (2018) | Anticancer Activity | Highlighted structure-activity relationships indicating enhanced potency with specific substitutions on the indazole scaffold. |

| Sigma-Aldrich Data | Synthetic Applications | Listed various synthetic routes employing this compound as a key intermediate for developing kinase inhibitors. |

作用机制

The mechanism of action of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new palladium-carbon bond.

Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Another boronic acid commonly used in Suzuki-Miyaura cross-coupling.

4-Bromophenylboronic Acid: Similar in structure but with a bromine substituent.

2-Thienylboronic Acid: Contains a thiophene ring instead of an indazole ring.

Uniqueness

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid is unique due to its specific structure, which includes a cyclopropyl group and an indazole ring. This structure may impart unique reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

生物活性

(3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid, with the CAS number 1551413-97-8, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group and an indazole moiety, which contribute to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in biological applications.

Anticancer Activity

Recent studies have indicated that indazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been evaluated for its inhibitory effects on various cancer cell lines. For instance:

- Inhibition of Kinases : Indazole derivatives have shown promising results as inhibitors of kinases involved in cancer progression. In particular, compounds similar to this compound have demonstrated IC50 values in the low nanomolar range against specific kinases such as FGFR1 and Aurora kinases .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as a reversible inhibitor by binding to the active sites of target enzymes, thereby blocking their activity. This is particularly relevant in the context of cancer therapies where kinase inhibition is a primary mechanism .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

属性

IUPAC Name |

(3-cyclopropyl-1-methylindazol-5-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDGTXWBYCSPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。